The compound [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is a complex organic molecule characterized by the presence of a piperidine ring, a pyrazine moiety, and a hydroxymethyl group. This structure suggests potential interactions with various biological targets due to its heterocyclic components and functional groups. The piperidine ring contributes to the compound's basicity, while the methylpyrazine component may enhance lipophilicity and facilitate membrane permeability, making it a candidate for pharmacological applications.
These reactions are crucial for modifying the compound's properties for various applications, particularly in medicinal chemistry.
The biological activity of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is primarily attributed to its amine functional groups, which are known to interact with biological receptors and enzymes. Compounds with similar structures have been shown to exhibit:
The specific biological activities of this compound would require empirical testing through pharmacological studies.
Synthesis of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol can be achieved through various methods, including:
Each method would need optimization for yield and purity.
The potential applications of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol include:
Interaction studies are essential for understanding how [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol interacts with biological systems. These studies may include:
These studies help elucidate the compound's mechanism of action and its suitability for further development.
Several compounds share structural similarities with [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Methylpyridin-2(1H)-one | Pyridine ring | Known for neuroprotective effects |
| 1-(4-Pyridinyl)-piperidine | Piperidine and pyridine rings | Exhibits analgesic properties |
| 4-(6-Methylpyrazin-2-yloxy)-piperidine | Ether linkage | Potentially enhances solubility |
| 1-(5-Methylthiazol-2-yloxy)-piperidine | Thiazole ring | Antimicrobial activity against Gram-positive bacteria |
The uniqueness of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol lies in its specific combination of a piperidine core with a methylpyrazine substituent and a hydroxymethyl group, which may confer distinct biological activities not observed in other similar compounds. Its potential interactions within biological systems could lead to novel therapeutic agents targeting various diseases.
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is a heterocyclic compound characterized by a complex molecular architecture comprising two primary structural elements: a 6-methylpyrazine moiety and a piperidine ring system connected through the nitrogen atom [1]. The molecular formula C₁₁H₁₇N₃O represents a compound containing 15 heavy atoms with a molecular weight of 207.27 g/mol [1] [2] [3].
The compound possesses one undefined atom stereocenter, specifically at the 3-position of the piperidine ring where the hydroxymethyl group is attached [1]. This stereocenter introduces chirality to the molecule, though the compound is typically encountered as a racemic mixture in commercial preparations. The hydroxymethyl substituent (-CH₂OH) at the 3-position of the piperidine ring can adopt either axial or equatorial orientations depending on the chair conformation adopted by the six-membered ring [4] [5].
| Structural Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| Stereocenter Count | 1 (undefined) |
| Heavy Atom Count | 15 |
| Ring Systems | 2 (pyrazine + piperidine) |
The pyrazine ring maintains its characteristic planar geometry with the methyl group at the 6-position providing additional steric bulk and electronic modulation [6] [7]. The nitrogen atoms within the pyrazine ring exhibit sp² hybridization, contributing to the overall electron-deficient nature of this aromatic heterocycle [8] [6].
The piperidine ring in [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol adopts a chair conformation as the most stable arrangement, consistent with typical six-membered saturated ring systems [4] [9]. The hydroxymethyl group at the 3-position can occupy either axial or equatorial positions, with the equatorial orientation generally being more thermodynamically favorable due to reduced 1,3-diaxial interactions [4] [5].
Stereoelectronic effects significantly influence the conformational preferences of this compound. Research on similar piperidine derivatives has demonstrated that polar substituents, particularly hydroxyl-containing groups, exhibit different electronic effects depending on their axial or equatorial orientation [4] [5]. Equatorial hydroxyl groups have been shown to be approximately 0.8 pH units more electron-withdrawing than their axial counterparts in the 3-position of piperidine rings [4].
The 6-methylpyrazin-2-yl substituent attached to the piperidine nitrogen introduces additional conformational complexity. This bulky aromatic system can influence the chair-chair equilibrium of the piperidine ring and may affect the preferred orientation of the hydroxymethyl group through steric and electronic interactions [10] [11].
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is typically encountered as a solid at room temperature, commonly appearing as an off-white to pale yellow crystalline material [12] [13]. Commercial preparations are generally supplied at 95% purity in amber glass bottles to protect against light-induced degradation [12] [14].
The compound exhibits favorable water solubility characteristics, as indicated by its topological polar surface area of 49.3 Ų and the presence of multiple polar functional groups [1]. The safety data sheet indicates that the compound "will likely be mobile in the environment due to its water solubility" [15], suggesting good aqueous solubility properties.
The computed XLogP3-AA value of 0.7 indicates moderate lipophilicity, positioning the compound in a favorable range for biological membrane permeability while maintaining adequate aqueous solubility [1]. The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (three nitrogen atoms and one oxygen atom) contributes to its solvation characteristics in polar solvents [1].
| Solubility Parameter | Value |
|---|---|
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 49.3 Ų |
The compound demonstrates acceptable stability under standard laboratory conditions when stored in amber glass containers to minimize photodegradation [12] [14]. The presence of the pyrazine ring system contributes to the overall stability of the molecule, as pyrazine derivatives are generally robust heterocyclic compounds [6] [7].
The safety profile indicates moderate hazard potential, classified with warnings for harmful effects if swallowed, skin irritation, and serious eye irritation [15]. The compound requires careful handling with appropriate personal protective equipment and should be stored in well-ventilated areas away from heat sources and incompatible materials [15].
The systematic IUPAC name for this compound is [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol [1] [2] [3]. This nomenclature clearly indicates the substitution pattern: the pyrazine ring bears a methyl group at the 6-position, is connected to the piperidine nitrogen at the 2-position, and the piperidine ring carries a hydroxymethyl group at the 3-position.
Alternative systematic names include 3-(hydroxymethyl)-1-(6-methylpyrazin-2-yl)piperidine, which emphasizes the functional group positioning within the molecular framework [1] [16] [2].
The compound's structure is precisely encoded through standardized chemical identifiers:
InChI: InChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3 [1] [2] [3]
InChI Key: OWOMYFSSKZGDBC-UHFFFAOYSA-N [1] [2] [3]
SMILES: CC1=CN=CC(=N1)N2CCCC(C2)CO [1] [2] [3]
These identifiers provide unambiguous computational representation of the molecular structure and enable precise database searches and structure-activity relationship analyses.
The compound is registered under several important database systems:
| Database | Identifier |
|---|---|
| CAS Registry Number | 937795-91-0 |
| PubChem CID | 24229598 |
| MDL Number | MFCD09879916 |
| DSSTox Substance ID | DTXSID40640308 |
| Wikidata | Q82550614 |
The spectroscopic characterization of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol relies on standard analytical techniques commonly employed for heterocyclic compounds containing both pyrazine and piperidine structural elements.
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for this compound. The pyrazine ring protons typically appear as distinct signals in the aromatic region of ¹H NMR spectra, with the 3-position and 5-position protons of the pyrazine ring exhibiting characteristic chemical shifts [17] [18]. The methyl group attached to the pyrazine ring appears as a singlet in the aliphatic region, while the piperidine ring protons display complex multipicity patterns characteristic of cyclohexane-like systems [19] [20].
The hydroxymethyl group provides distinctive NMR signatures, with the methylene protons appearing as a multiplet and the hydroxyl proton showing characteristic exchange behavior. Conformational analysis through NMR can provide insights into the preferred chair conformation of the piperidine ring and the axial/equatorial preference of the hydroxymethyl substituent [4] [19].
Mass spectrometry typically shows a molecular ion peak at m/z 207 (M+H)⁺, consistent with the molecular weight of 207.27 g/mol [1]. Fragmentation patterns would be expected to show loss of the hydroxymethyl group and characteristic pyrazine-containing fragments.
Infrared spectroscopy would reveal characteristic absorption bands for the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹), C-H stretches from both aliphatic and aromatic portions of the molecule, and the characteristic pyrazine ring vibrations [17] [18]. The N-C stretching vibrations from the piperidine ring system would also be observable in the fingerprint region.
The retrosynthetic analysis of [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol reveals several strategic disconnection approaches that can guide synthetic planning. The molecular architecture presents a pyrazine heterocycle linked through a nitrogen atom to a substituted piperidine ring bearing a hydroxymethyl substituent at the 3-position [1] [2].
Strategic Disconnections and Synthetic Approaches
The most direct retrosynthetic approach involves disconnection of the carbon-nitrogen bond between the pyrazine and piperidine rings [1]. This strategy requires 6-methylpyrazin-2-chloride or related activated derivatives as electrophilic coupling partners with appropriately substituted piperidine nucleophiles [2]. Alternative disconnection strategies include piperidine ring construction from linear precursors, functional group installation onto preformed heterocyclic frameworks, and multicomponent reaction approaches [3] [4].
The retrosynthetic analysis must consider the stereochemical requirements at the 3-position of the piperidine ring, where the hydroxymethyl group introduces a chiral center [4]. This necessitates careful selection of synthetic methodologies that can control absolute and relative stereochemistry during ring formation or subsequent functionalization steps [5].
Key Synthetic Challenges
Regioselectivity represents a primary concern in pyrazine-piperidine coupling reactions, as pyrazines can undergo substitution at multiple positions depending on electronic and steric factors [6]. The presence of the methyl substituent on the pyrazine ring influences both reactivity and selectivity patterns in nucleophilic aromatic substitution reactions [1]. Additionally, the hydroxymethyl functionality requires careful protection strategies to prevent unwanted side reactions during coupling operations [4].
Nucleophilic Aromatic Substitution
The most widely documented approach for constructing pyrazine-piperidine linkages employs nucleophilic aromatic substitution reactions between activated pyrazine derivatives and piperidine nucleophiles [6]. Halogenated pyrazines, particularly chloro and bromo derivatives, serve as electrophilic coupling partners due to the electron-deficient nature of the pyrazine ring system [1] [6].
Typical reaction conditions involve treatment of 6-methylpyrazin-2-chloride with 3-hydroxymethylpiperidine in the presence of inorganic bases such as potassium carbonate or cesium carbonate in polar aprotic solvents [2]. Temperatures of 80-120°C are commonly employed to achieve acceptable reaction rates, with yields typically ranging from 65-85% [6].
Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions provide alternative approaches for pyrazine-piperidine bond formation [7] [8]. Buchwald-Hartwig amination protocols utilizing palladium catalysts have demonstrated effectiveness for coupling aryl halides with secondary amines [9]. These reactions typically employ palladium(0) or palladium(II) precursors in combination with phosphine or nitrogen-containing ligands [7].
The choice of ligand system significantly impacts reaction efficiency and selectivity. Bidentate phosphine ligands such as BINAP or DPEphos provide excellent results for challenging substrates, while nitrogen-containing ligands like phenanthroline derivatives offer advantages in terms of cost and air stability [10]. Reaction temperatures of 80-150°C are typical, with yields ranging from 70-90% for optimized systems [7].
Hydroxymethyl Group Installation
The introduction of hydroxymethyl functionality at the 3-position of piperidine rings can be achieved through several complementary approaches [11] [12]. Direct hydroxylation of preformed piperidine-pyrazine conjugates represents one strategy, utilizing oxidative functionalization methods [13].
Alternative approaches involve building the hydroxymethyl functionality during piperidine ring construction. Reductive amination protocols starting from appropriate ketone or aldehyde precursors can incorporate the desired substitution pattern while forming the six-membered nitrogen heterocycle [3] [14]. These methodologies often provide superior stereochemical control compared to post-synthetic functionalization approaches [4].
Protecting Group Strategies
The hydroxymethyl substituent requires careful protection during synthetic sequences to prevent unwanted side reactions [4]. Common protecting groups include silyl ethers, benzyl ethers, and acetate esters, each offering specific advantages depending on reaction conditions and subsequent transformations [5].
Silyl protecting groups such as tert-butyldimethylsilyl provide excellent stability under basic conditions commonly employed in pyrazine coupling reactions [4]. Benzyl ethers offer orthogonal deprotection conditions using hydrogenolysis or dissolving metal reduction [5]. The selection of appropriate protecting group strategies must consider the entire synthetic sequence and final deprotection conditions [4].
Palladium-Catalyzed Systems
Palladium complexes represent the most extensively studied catalytic systems for heterocycle synthesis and functionalization [7] [8]. The versatility of palladium catalysis enables multiple synthetic transformations relevant to [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol synthesis, including cross-coupling reactions, carbon-hydrogen activation, and cyclization processes [15].
Modern palladium catalysis benefits from advanced ligand design, enabling reactions under mild conditions with broad functional group tolerance [7]. Phosphine ligands remain the most common choice, with bulky, electron-rich systems providing enhanced catalyst stability and activity [10]. Alternative ligand classes, including N-heterocyclic carbenes and nitrogen-containing chelating ligands, offer complementary reactivity profiles [7].
Other Transition Metal Systems
Copper-based catalytic systems provide cost-effective alternatives to palladium for many heterocycle synthesis applications [16] [8]. Ullmann-type coupling reactions between aryl halides and nitrogen nucleophiles proceed efficiently under copper catalysis, typically requiring higher temperatures but offering significant economic advantages [17].
Ruthenium catalysts excel in hydrogenation and metathesis reactions relevant to piperidine synthesis [18]. These systems enable stereoselective transformations under mild conditions, particularly valuable for substrates containing sensitive functional groups [19]. Nickel and iron catalysts represent emerging alternatives, offering unique reactivity patterns and sustainable approaches to heterocycle synthesis [7] [17].
Supported Metal Catalysts
Heterogeneous catalytic systems offer significant advantages for large-scale synthesis, including catalyst recyclability, simplified product isolation, and continuous processing capabilities [20] [21]. Supported palladium, nickel, and ruthenium catalysts have demonstrated effectiveness for various heterocycle synthesis transformations [22].
The choice of support material significantly influences catalytic performance [20]. Aluminum oxide, silicon dioxide, and carbon supports each provide distinct advantages depending on reaction requirements [21]. Metal-organic framework supports represent an emerging technology, offering tunable pore structures and enhanced catalyst-substrate interactions [23].
Process Intensification
Flow chemistry and microreactor technology enable enhanced mass and heat transfer, leading to improved reaction efficiency and selectivity [24] [25]. Continuous flow processes provide superior temperature control and residence time distribution compared to traditional batch reactors [14].
The integration of heterogeneous catalysts with flow chemistry offers particular advantages for industrial applications [24]. Fixed-bed reactors enable long-term catalyst stability and consistent product quality, while minimizing catalyst consumption and waste generation [25].
Organometallic Intermediates
Metal-mediated reactions involving discrete organometallic intermediates provide powerful tools for heterocycle synthesis [16] [26]. These transformations often proceed through well-defined mechanistic pathways, enabling rational optimization and predictable reaction outcomes [18].
Organozinc reagents have demonstrated particular utility in piperidine synthesis applications [27] [28]. The mild reaction conditions and functional group tolerance of organozinc chemistry make these reagents well-suited for complex molecule synthesis [16]. Alternative organometallic systems, including organoboron and organosilicon reagents, offer complementary reactivity profiles [29].
Cyclization Reactions
Metal-mediated cyclization reactions provide direct routes to substituted piperidines from acyclic precursors [17] [16]. These transformations often proceed with excellent stereocontrol and functional group tolerance, enabling access to complex substituted heterocycles in minimal steps [18].
Intramolecular cyclization reactions represent particularly attractive approaches, as they benefit from favorable entropy effects and often proceed under mild conditions [17]. The development of catalytic systems for these transformations represents an active area of research, with significant implications for sustainable heterocycle synthesis [7].
Sustainable Synthetic Strategies
Green chemistry principles provide important guidelines for developing environmentally sustainable approaches to [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol synthesis [20] [22]. Atom economy considerations favor direct coupling reactions over multi-step sequences requiring protecting groups and additional purification steps [30].
The utilization of renewable feedstocks represents another important sustainability consideration [20] [31]. Bio-derived pyrazine precursors and piperidine building blocks can reduce the environmental impact of synthetic processes while potentially offering cost advantages [31]. Furfural-derived building blocks have demonstrated particular promise for heterocycle synthesis applications [20].
Catalytic System Design
Heterogeneous catalytic systems align well with green chemistry principles through catalyst recyclability and reduced waste generation [22] [21]. The development of stable, highly active heterogeneous catalysts enables continuous processing with minimal environmental impact [24].
Water-based reaction systems represent another important green chemistry approach [32]. While traditional organic synthesis often relies on organic solvents, the development of aqueous cross-coupling reactions and heterocycle synthesis methodologies reduces solvent-related environmental impacts [22].
Energy Efficiency
Process intensification through microwave heating and flow chemistry can significantly reduce energy consumption compared to traditional heating methods [24]. These technologies enable rapid heating and cooling cycles, reducing overall reaction times and energy requirements [25].
Continuous flow processes offer additional energy efficiency advantages through optimized heat integration and steady-state operation [24]. The elimination of batch heating and cooling cycles can result in substantial energy savings for large-scale applications [14].
Synthetic Sequence Optimization
The development of efficient multi-step synthetic routes requires careful consideration of reaction compatibility, protecting group strategies, and purification requirements [3] [4]. [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol synthesis typically involves 4-8 synthetic steps, depending on the chosen strategy and starting materials [11].
Telescoping reactions, where multiple transformations are performed without intermediate isolation, can significantly improve overall efficiency [33]. These approaches reduce purification steps, minimize material handling, and often improve yields by preventing degradation of sensitive intermediates [4].
Protecting Group Strategies
The hydroxymethyl functionality in the target molecule necessitates careful protecting group selection and deprotection strategies [4] [5]. The protecting group must be stable under the conditions required for pyrazine-piperidine coupling while allowing clean deprotection in the final synthetic step [4].
Orthogonal protecting group strategies enable selective functionalization in complex synthetic sequences [5]. The availability of multiple protecting groups with different deprotection conditions provides flexibility in synthetic planning and enables error correction during route development [4].
Purification Considerations
Efficient purification strategies are essential for multi-step synthesis success [34]. The development of crystallization-based purification methods can significantly reduce costs and environmental impact compared to chromatographic separations [35].
Process analytical technology enables real-time monitoring of reaction progress and product quality [24]. In-line analytical methods can guide reaction optimization and ensure consistent product quality throughout multi-step sequences [36].